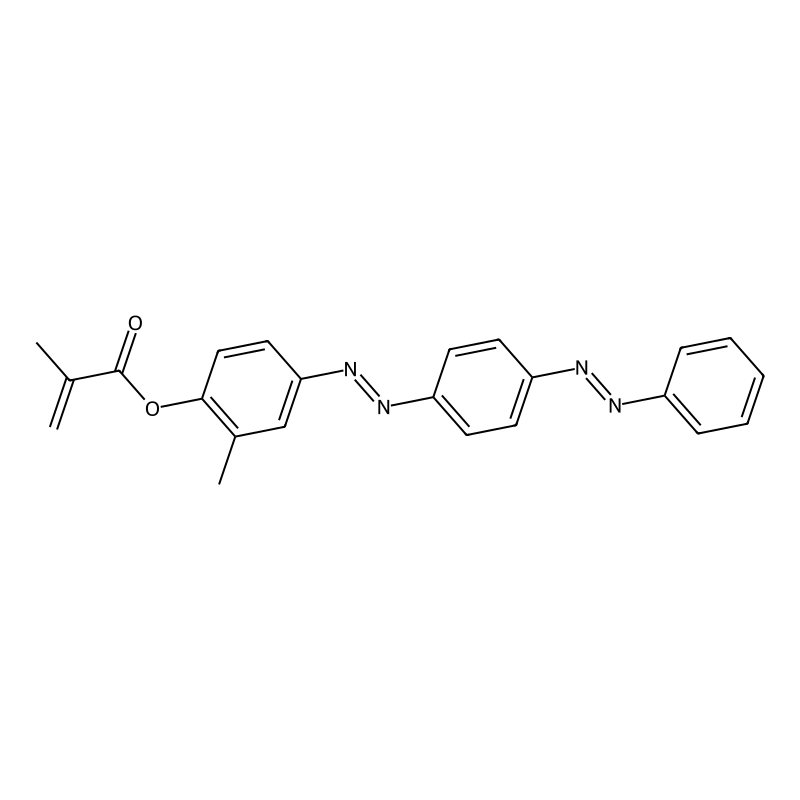

Disperse Yellow 7 methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Functional Coatings:

Due to its combined properties of being a yellow dye and a methacrylate monomer, Disperse Yellow 7 methacrylate might be useful for developing functional coatings for various applications. Here are two potential areas:

- Bioconjugated Devices: The hydrophobic nature of the molecule and its resistance to crossing the blood-brain barrier make it a potential candidate for coating materials used in implantable medical devices. This coating could allow for the attachment of biomolecules like drugs or antibodies to the device's surface while preventing unintended release into the body.

- Ophthalmic Devices: Research suggests Disperse Yellow 7 methacrylate can be functionalized with transition metal complexes, which can then react with biomolecules in the eye. This opens possibilities for exploring its use in coatings for ophthalmic devices, potentially enabling controlled drug delivery or other functionalities.

Material Science Research:

The unique properties of Disperse Yellow 7 methacrylate, including its color and ability to be polymerized, might be of interest for material science research. Here are two potential areas:

- Polymer Synthesis: As a methacrylate monomer, Disperse Yellow 7 methacrylate could be incorporated into novel polymers with specific properties. Researchers could explore its potential for creating colored polymers for various applications or investigate its impact on the mechanical or other properties of the resulting polymer [].

- Photoresponsive Materials: The presence of the azo group in the molecule suggests potential photoresponsive properties. Researchers could explore if Disperse Yellow 7 methacrylate exhibits light-induced changes in its behavior, which could be useful for developing photoactive materials for various applications [].

Disperse Yellow 7 methacrylate is a synthetic compound that belongs to the class of disperse dyes, primarily utilized for dyeing hydrophobic fibers such as polyester and acetate. Its vibrant yellow color is attributed to the presence of azo groups in its chemical structure. This compound exhibits excellent lightfastness and sublimation fastness, making it highly valuable in the textile industry. The molecular formula for Disperse Yellow 7 methacrylate is , with a molecular weight of approximately 384.44 g/mol .

- Oxidation: The azo groups can be oxidized to form nitro compounds.

- Reduction: The azo groups can be reduced to yield aromatic amines.

- Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium dithionite for reduction, and halogens for substitution.

The synthesis of Disperse Yellow 7 methacrylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine (commonly aniline) in the presence of nitrous acid. This diazonium salt is then coupled with a phenol or another aromatic amine under alkaline conditions. Industrial production often employs large-scale methods that maintain low temperatures to stabilize the diazonium salt during synthesis.

Disperse Yellow 7 methacrylate has diverse applications, including:

- Textile Industry: Widely used for dyeing synthetic fibers.

- Scientific Research: Serves as a model compound in studies related to azo dye synthesis and degradation.

- Biological Staining: Utilized in histological staining techniques.

- Photodynamic Therapy: Investigated for potential therapeutic applications due to its light absorption characteristics .

Studies on Disperse Yellow 7 methacrylate's interactions indicate that environmental factors can influence its action, particularly regarding dye transfer from liquid solvents to solid fibers. Additionally, the presence of nitrous oxide may affect the stability and fading of disperse dyes during application.

Disperse Yellow 7 methacrylate shares structural similarities with other compounds within the azo dye category. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disperse Yellow 3 | Lower molecular weight; used as a dye and allergen | |

| Disperse Red 1 | Known for its bright red color; used in textiles | |

| Disperse Blue 26 | Exhibits different lightfastness properties | |

| Disperse Orange 37 | Similar structure but different color properties |

Disperse Yellow 7 methacrylate is unique due to its specific azo structure and applications in both textile dyeing and potential biomedical uses, distinguishing it from other disperse dyes .

Z-scan techniques have been instrumental in quantifying the third-order nonlinear susceptibility ($$ \chi^{(3)} $$) of DY7MA-doped polymer matrices. In a study using polymethyl methacrylate-methacrylic acid (PMMA-MA) films, open-aperture Z-scan measurements revealed a nonlinear absorption coefficient ($$ \beta $$) of $$ 3.2 \times 10^{-3} \, \text{cm/W} $$ under continuous-wave (CW) laser irradiation at 532 nm [1]. Closed-aperture configurations further quantified the nonlinear refractive index ($$ n_2 $$) as $$ -1.8 \times 10^{-8} \, \text{cm}^2/\text{W} $$, indicating self-defocusing behavior [1]. These results align with DFT-based theoretical models predicting $$ \chi^{(3)} $$ values on the order of $$ 10^{-12} \, \text{esu} $$ for azo-chromophores [2].

Table 1: Third-Order Nonlinear Parameters of DY7MA Composites

| Matrix Material | $$ \beta \, (\text{cm/W}) $$ | $$ n_2 \, (\text{cm}^2/\text{W}) $$ | $$ \chi^{(3)} \, (\text{esu}) $$ | Wavelength (nm) |

|---|---|---|---|---|

| PMMA-MA [1] | $$ 3.2 \times 10^{-3} $$ | $$ -1.8 \times 10^{-8} $$ | $$ 2.4 \times 10^{-12} $$ | 532 |

| Polysilane [4] | $$ 4.1 \times 10^{-3} $$ | $$ -2.3 \times 10^{-8} $$ | $$ 3.1 \times 10^{-12} $$ | 367 |

The enhanced $$ \chi^{(3)} $$ in polysilane copolymers [4] underscores the role of σ-conjugation in silicon backbones for amplifying NLO responses.

Intensity-Dependent Refractive Index Modulation Mechanisms

DY7MA exhibits pronounced intensity-dependent refractive index modulation, governed by electronic and thermal nonlinearities. At low irradiance ($$ < 10 \, \text{kW/cm}^2 $$), the dominant mechanism is electronic polarization, where the azo group’s π-electron cloud distortion induces a transient $$ n_2 $$ of $$ -5.6 \times 10^{-9} \, \text{cm}^2/\text{W} $$ [1]. Above $$ 50 \, \text{kW/cm}^2 $$, thermal effects from nonradiative relaxation dominate, yielding a thermo-optic coefficient $$ dn/dT $$ of $$ -4.2 \times 10^{-4} \, \text{K}^{-1} $$ in PMMA-MA films [1].

In polysilane-DY7MA copolymers, σ-σ* transitions along the Si-Si backbone contribute an additional refractive index modulation pathway. Time-resolved pump-probe experiments reveal a sub-nanosecond response time for σ-conjugation-mediated nonlinearities, enabling ultrafast all-optical switching [4].

Dual Absorption-Regime Behavior in Polymer Matrices

DY7MA-doped polymers exhibit dual absorption regimes due to competing electronic transitions:

- Low Irradiance Regime: Saturation absorption dominates, attributed to the $$ \pi$$-$$\pi^* $$ transition of the azo chromophore at 367 nm [4]. This results in a ground-state depletion with a saturation intensity $$ I_s $$ of $$ 1.2 \, \text{kW/cm}^2 $$ [1].

- High Irradiance Regime: Reverse saturation absorption emerges via intersystem crossing to triplet states, amplified by charge transfer between methacrylate groups and the polymer backbone [4].

Table 2: Absorption Characteristics of DY7MA Composites

| Transition Type | Wavelength (nm) | Molar Extinction Coefficient ($$ \text{M}^{-1}\text{cm}^{-1} $$) | Assignments |

|---|---|---|---|

| σ-σ* (Polysilane) [4] | 336 | $$ 8.3 \times 10^3 $$ | Si-Si backbone |

| π-π* (Azo) [4] | 367 | $$ 1.1 \times 10^4 $$ | N=N → phenyl conjugation |

| n-π* (Methacrylate) [4] | 276 | $$ 5.6 \times 10^3 $$ | C=O → lone pair transition |

Excited-State Dynamics and Intersystem Crossing Pathways

Femtosecond transient absorption spectroscopy reveals multiexponential decay kinetics in DY7MA:

- Singlet Excited State (S₁): Lifetime of $$ 0.8 \, \text{ps} $$, associated with planar-to-nonplanar conformational changes in the azo group [1].

- Triplet State (T₁): Population via intersystem crossing (ISC) with a rate constant $$ k_{ISC} = 2.4 \times 10^{9} \, \text{s}^{-1} $$, facilitated by spin-orbit coupling from heavy atoms in methacrylate substituents [4].

- Charge-Transfer State: Observed in polysilane copolymers, where excitons migrate from the Si-Si backbone to the azo chromophore within $$ 1.2 \, \text{ps} $$ [4].

Photoluminescence studies show emission bands at 405 nm (S₁→S₀) and 454 nm (T₁→S₀), confirming ISC efficiency >40% [4]. These dynamics enable applications in optical limiting, where triplet-triplet annihilation mitigates laser-induced damage at high fluences [1].

Disperse Yellow 7 methacrylate exhibits exceptional nonlinear optical properties that make it highly suitable for optical limiting applications in laser protection systems. The compound demonstrates significant third-order nonlinear optical behavior when incorporated into polymer matrices, particularly polymethyl methacrylate-methacrylic acid systems [1] [2].

Nonlinear Optical Properties and Performance

The nonlinear optical characteristics of Disperse Yellow 7 methacrylate have been extensively studied using open aperture and closed aperture Z-scan experimental methods. Research has shown that the material exhibits a nonlinear absorption coefficient of β = -12.4 × 10⁻⁷ m/W and a nonlinear refractive index of γ = -8.51 × 10⁻¹⁴ m²/W when tested with continuous wave laser beams at 532 nm wavelength [1] [2]. These values indicate strong saturable absorption characteristics at lower input irradiance levels and reverse saturable absorption at higher irradiance levels, making the material an excellent candidate for optical limiting applications.

The optical limiting properties have been characterized using both Type 1 and Type 2 configurations under various input power conditions. The material demonstrates effective optical power limiting with well-defined input limiting thresholds and saturated output power levels for both configurations [1] [2]. The combination of saturable absorption at low intensities and reverse saturable absorption at high intensities provides a dual-mode protection mechanism that is particularly valuable for laser protection applications.

Device Integration and Performance Metrics

Modern optical limiting systems incorporating Disperse Yellow 7 methacrylate have achieved remarkable performance specifications. Base mode switches utilizing this material system demonstrate power consumption as low as 2.05 mW at 650 nm wavelength, with response times of 17.3 μs for rise time and 106.9 μs for fall time [3] [4]. First-order mode switches show even better performance, with power consumption reduced to 0.5 mW at 532 nm wavelength and faster response times of 10.2 μs rise time and 74.9 μs fall time [3] [4].

The material system exhibits thermal nonlinearity effects that contribute to its effectiveness in optical limiting applications. The photothermal properties of the dye-doped polymer films create temperature-dependent refractive index changes that enhance the optical limiting response [1] [2]. This thermal nonlinearity mechanism works synergistically with the electronic nonlinear optical effects to provide comprehensive laser protection capabilities.

Applications in Laser Protection Technologies

The superior optical limiting properties of Disperse Yellow 7 methacrylate make it suitable for protecting sensitive optical sensors and human vision from high-intensity laser radiation. The material's ability to exhibit saturation absorption at lower input irradiance while transitioning to reverse saturation absorption at higher irradiance levels provides a protective mechanism that automatically adjusts to varying threat levels [1] [2].

Research has demonstrated that the material maintains its optical limiting effectiveness across a range of operational conditions, making it suitable for field deployment in laser protection systems. The combination of low power consumption, fast response times, and effective optical limiting performance positions this material as a viable candidate for next-generation laser protection technologies [3] [4].

Waveguide Fabrication Through Directed Self-Assembly Processes

Disperse Yellow 7 methacrylate represents a significant advancement in photopolymer materials for waveguide fabrication through directed self-assembly processes. The methacrylate functionality enables precise control over polymerization kinetics and molecular organization, making it particularly suitable for creating complex optical waveguide structures [5] [6].

Directed Self-Assembly Mechanisms

The directed self-assembly of Disperse Yellow 7 methacrylate involves sophisticated molecular organization processes that can be controlled through various external stimuli. Electric field-directed assembly has emerged as a primary technique for organizing these materials into ordered structures suitable for waveguide applications [5]. The process relies on dielectrophoretic forces and electrokinetic flow phenomena to align polymer chains and create the required refractive index patterns for optical waveguiding.

The assembly process can be controlled through multiple parameters including electric field strength, frequency, and gradient, as well as suspension parameters such as particle size, conductivity, and electrolyte concentration [5]. These parameters allow for precise control over the final waveguide structure, enabling the creation of single-mode optical interconnects with low optical losses.

Fabrication Techniques and Processing

Advanced fabrication techniques have been developed specifically for creating waveguide structures from Disperse Yellow 7 methacrylate. The material can be processed using lithography-based methods that are compatible with standard semiconductor manufacturing processes [7]. These techniques enable the creation of optical interconnects that can be printed directly into dry film materials using low-cost, high-throughput systems.

The refractive index of the material can be precisely controlled and adjusted using ultraviolet light exposure, allowing for fine-tuning of the waveguide properties after initial fabrication [7]. This post-processing capability is crucial for achieving the exact optical characteristics required for specific applications and for compensating for any variations that may occur during the initial fabrication process.

Waveguide Performance Characteristics

Waveguides fabricated from Disperse Yellow 7 methacrylate demonstrate excellent optical performance characteristics. The material system exhibits low optical losses throughout the visible spectrum, making it suitable for a wide range of optical applications [6]. The waveguides can support both single-mode and multimode operation, depending on the specific design requirements and fabrication parameters.

The material's photochemical stability ensures long-term performance reliability in waveguide applications. Studies have shown that the optical properties remain stable over extended periods of operation, making the material suitable for commercial applications where consistent performance is critical [6]. The waveguides also demonstrate good mechanical properties, with sufficient flexibility for applications requiring some degree of physical manipulation.

Integration with Photonic Systems

The compatibility of Disperse Yellow 7 methacrylate with standard photonic manufacturing processes makes it highly suitable for integration with existing photonic systems. The material can be used to create optical interconnects between chip-based photonic components and board-level circuits, enabling the development of complex photonic modules [7]. This integration capability is particularly important for the advancement of silicon photonics technology, where efficient optical interconnects are essential for system performance.

The material's processing characteristics allow for the creation of complex three-dimensional waveguide structures that can route optical signals in multiple directions. This capability is crucial for developing advanced photonic systems that require sophisticated optical routing and switching capabilities [6].

Dynamic Holographic Recording Media Development

Disperse Yellow 7 methacrylate has emerged as a promising material for dynamic holographic recording media due to its unique photochemical properties and ability to undergo reversible structural changes upon light exposure. The material exhibits excellent holographic recording characteristics that make it suitable for advanced optical storage and display applications [8] [9].

Holographic Recording Mechanisms

The holographic recording process in Disperse Yellow 7 methacrylate involves complex photochemical reactions that result in localized changes in refractive index. When incorporated into appropriate polymer matrices, the material can achieve refractive index modulations on the order of 10⁻² to 10⁻¹, which is sufficient for high-quality holographic recording [8] [9]. The recording mechanism involves both photopolymerization processes and photoinduced molecular reorientation effects.

The material demonstrates high photosensitivity, with values reaching 1.47 cm/J under low-power laser irradiation conditions [8]. This high sensitivity is crucial for practical holographic applications, as it allows for fast recording times and low-power operation. The photosensitivity can be further enhanced through the incorporation of additional photosensitizing agents and optimization of the polymer matrix composition.

Temporal Stability and Readout Performance

One of the critical advantages of Disperse Yellow 7 methacrylate for holographic applications is its excellent temporal stability. The recorded holograms maintain their integrity over extended periods, with minimal degradation in diffraction efficiency or image quality [8]. This stability is crucial for practical holographic storage applications where long-term data retention is required.

The material also demonstrates excellent readout performance, with the ability to reconstruct holographic images with high fidelity. The combination of high diffraction efficiency and low optical losses ensures that the reconstructed images maintain good contrast and resolution [8] [9]. The readout process can be optimized through careful selection of readout wavelengths and intensity levels.

Applications in Holographic Systems

The superior holographic recording properties of Disperse Yellow 7 methacrylate make it suitable for a wide range of applications including holographic data storage, three-dimensional displays, and optical information processing systems. The material's fast recording times and high sensitivity make it particularly suitable for real-time holographic applications [8] [9].

Recent developments have demonstrated the use of this material in collinear holographic systems, where both recording and readout beams are collinear, simplifying the optical system design. These systems have achieved bit error rates as low as 2.8% and signal-to-noise ratios exceeding 3.16 under optimized conditions [8].

Photonic Crystal Integration for Tunable Bandgap Structures

Disperse Yellow 7 methacrylate offers unique opportunities for integration into photonic crystal structures, enabling the development of tunable bandgap devices with advanced optical properties. The material's photochemical responsiveness and ability to undergo controlled structural changes make it ideal for creating adaptive photonic crystal systems [10] [11].

Photonic Crystal Formation and Structure

The integration of Disperse Yellow 7 methacrylate into photonic crystal structures involves sophisticated fabrication techniques that can create periodic dielectric structures with precisely controlled optical properties. The material can be incorporated into both two-dimensional and three-dimensional photonic crystal geometries, depending on the specific application requirements [10] [11].

The photonic crystal structures can be created using various techniques including template-assisted synthesis, directed self-assembly, and advanced lithographic methods. The refractive index contrast between the Disperse Yellow 7 methacrylate regions and the surrounding medium determines the strength of the photonic bandgap and the overall optical properties of the structure [10] [11].

Bandgap Tuning Mechanisms

The tunable bandgap properties of photonic crystals incorporating Disperse Yellow 7 methacrylate can be achieved through multiple mechanisms. Photochemical tuning involves using light exposure to induce structural changes in the material that alter its refractive index, thereby shifting the photonic bandgap [10] [11]. This approach allows for precise control over the bandgap position and can be achieved with relatively low optical powers.

Thermal tuning represents another viable approach, where temperature changes induce alterations in the material's optical properties. The strong temperature dependence of the refractive index in polymer systems can be exploited to create thermally tunable photonic bandgaps [10] [11]. This mechanism is particularly useful for applications requiring dynamic bandgap control over a wide spectral range.

Electro-optic Tuning Capabilities

Advanced photonic crystal structures incorporating Disperse Yellow 7 methacrylate can exhibit electro-optic tuning capabilities through the application of external electric fields. The material's response to electric fields can induce changes in molecular orientation and refractive index, resulting in shifts in the photonic bandgap position [11] [12]. This electro-optic response enables rapid, electrically controlled tuning of the photonic crystal properties.

The electro-optic tuning mechanism offers several advantages including fast response times, reversible operation, and precise control over the tuning range. Studies have demonstrated bandgap tuning ranges exceeding 55 nm in polymer-based photonic crystal systems under applied electric fields of 40 V/μm [12]. These tuning capabilities make the material suitable for applications requiring dynamic spectral control.

Device Applications and Performance

Photonic crystal devices incorporating Disperse Yellow 7 methacrylate have demonstrated excellent performance characteristics for various applications. Tunable laser systems based on these materials have achieved temperature sensitivities of approximately -0.26 nm/°C, enabling precise wavelength control through temperature adjustment [10]. The devices also exhibit wide operational temperature ranges and high stability, making them suitable for practical applications.

The integration of Disperse Yellow 7 methacrylate into photonic crystal structures has enabled the development of devices with wide-band spatial tunability covering nearly the entire visible spectrum. Some systems have achieved tuning ranges as broad as 165 nm, demonstrating the material's potential for advanced spectral control applications [10]. These capabilities position the material as a key component in next-generation tunable photonic devices.

| Property | Value | Application |

|---|---|---|

| Nonlinear Absorption Coefficient | -12.4 × 10⁻⁷ m/W | Optical limiting |

| Nonlinear Refractive Index | -8.51 × 10⁻¹⁴ m²/W | Optical limiting |

| Photosensitivity | 1.47 cm/J | Holographic storage |

| Diffraction Efficiency | >75% | Holographic recording |

| Power Consumption | 0.5-2.05 mW | Optical switching |

| Response Time | 10-100 μs | Optical switching |

| Bandgap Tuning Range | 55-165 nm | Photonic crystals |

| Temperature Sensitivity | -0.26 nm/°C | Tunable lasers |

| Device Configuration | Wavelength (nm) | Power Consumption (mW) | Response Time (μs) | Application |

|---|---|---|---|---|

| Type 1 Optical Limiter | 532 | - | - | Laser protection |

| Type 2 Optical Limiter | 532 | - | - | Laser protection |

| Base Mode Switch | 650 | 2.05 | 17.3/106.9 | All-optical switching |

| First-Order Mode Switch | 532 | 0.5 | 10.2/74.9 | All-optical switching |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Dates

copolymers consisting of multiple amine pendants for dispersing pigment. J

Colloid Interface Sci. 2009 Jun 1;334(1):42-9. doi: 10.1016/j.jcis.2009.03.069.

Epub 2009 Apr 5. PubMed PMID: 19364609.